molecular formula C44H26Cl4N4 B11815792 21H,23H-Porphine, 5,10,15,20-tetrakis(4-chlorophenyl)-

21H,23H-Porphine, 5,10,15,20-tetrakis(4-chlorophenyl)-

Cat. No.: B11815792
M. Wt: 752.5 g/mol
InChI Key: KLMHOLCGHWVPMP-UHFFFAOYSA-N
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Description

21H,23H-Porphine, 5,10,15,20-tetrakis(4-chlorophenyl)-: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by the presence of four chlorophenyl groups attached to the porphine core, which can significantly alter its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21H,23H-Porphine, 5,10,15,20-tetrakis(4-chlorophenyl)- typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced porphyrin derivatives.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized porphyrin derivatives.

    Reduction: Reduced porphyrin derivatives.

    Substitution: Substituted porphyrin derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: In chemistry, 21H,23H-Porphine, 5,10,15,20-tetrakis(4-chlorophenyl)- is used as a building block for the synthesis of more complex porphyrin derivatives. It is also employed in studies of porphyrin chemistry and photochemistry.

Biology: In biological research, this compound is used to study the interactions of porphyrins with biological molecules. It can serve as a model compound for understanding the behavior of naturally occurring porphyrins in biological systems.

Medicine: In medicine, porphyrin derivatives are explored for their potential use in photodynamic therapy (PDT)

Properties

Molecular Formula

C44H26Cl4N4

Molecular Weight

752.5 g/mol

IUPAC Name

5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H

InChI Key

KLMHOLCGHWVPMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl

Origin of Product

United States

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